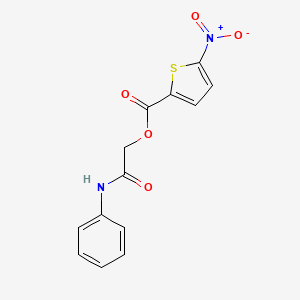![molecular formula C16H21FN2O2 B7467456 1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7467456.png)
1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-3-methylbutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-3-methylbutan-1-one, also known as FUB-PB-22, is a synthetic cannabinoid that belongs to the class of indazole carboxamides. It was first synthesized in 2012 by Pfizer as a potential analgesic drug, but it was never marketed for medical use. FUB-PB-22 has been found in several illicit synthetic cannabinoid products and has been associated with adverse health effects.
Wirkmechanismus
1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-3-methylbutan-1-one binds to the CB1 and CB2 receptors in the brain and other parts of the body, leading to the activation of signaling pathways that regulate various physiological processes. This includes the modulation of pain, appetite, mood, and memory. 1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-3-methylbutan-1-one has been found to have a higher binding affinity for the CB1 receptor than for the CB2 receptor.
Biochemical and Physiological Effects:
1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-3-methylbutan-1-one has been found to produce a range of biochemical and physiological effects in animal studies. These include the induction of hypothermia, sedation, and analgesia. 1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-3-methylbutan-1-one has also been shown to alter the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-3-methylbutan-1-one in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the specific effects of cannabinoid receptor activation without interference from other signaling pathways. However, one limitation of using 1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-3-methylbutan-1-one is its potential for producing adverse effects, such as seizures and respiratory depression.
Zukünftige Richtungen
The study of synthetic cannabinoids like 1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-3-methylbutan-1-one is still in its early stages, and there are many directions that future research could take. Some possible areas of investigation include:
1. The development of novel synthetic cannabinoids with improved therapeutic potential and reduced side effects.
2. The investigation of the long-term effects of synthetic cannabinoid use on the brain and other organs.
3. The study of the interactions between synthetic cannabinoids and other drugs, including prescription medications and alcohol.
4. The investigation of the effects of synthetic cannabinoids on different populations, such as adolescents, pregnant women, and individuals with underlying health conditions.
Conclusion:
1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-3-methylbutan-1-one is a synthetic cannabinoid that has been used in scientific research to study the effects of cannabinoid receptor activation. It has been found to produce a range of biochemical and physiological effects, including hypothermia, sedation, and analgesia. However, its potential for producing adverse effects highlights the need for further research to better understand the risks and benefits of synthetic cannabinoid use.
Synthesemethoden
The synthesis of 1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-3-methylbutan-1-one involves the reaction between 2-fluorobenzoyl chloride and piperazine in the presence of a base, followed by the addition of 3-methylbutanone. The resulting product is then purified through column chromatography.
Wissenschaftliche Forschungsanwendungen
1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-3-methylbutan-1-one has been used in scientific research to study its effects on the endocannabinoid system. It has been found to act as a potent agonist of the CB1 and CB2 receptors, which are the primary targets of cannabinoids in the body. 1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-3-methylbutan-1-one has also been used to investigate the structure-activity relationships of synthetic cannabinoids.
Eigenschaften
IUPAC Name |
1-[4-(2-fluorobenzoyl)piperazin-1-yl]-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O2/c1-12(2)11-15(20)18-7-9-19(10-8-18)16(21)13-5-3-4-6-14(13)17/h3-6,12H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQXIYUZLSDUBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-3-methylbutan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-[(1-phenylcyclopentanecarbonyl)amino]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazole-5-carboxylate](/img/structure/B7467385.png)
![[2-(4-ethoxyanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467388.png)



![[2-[(2,3-dimethylcyclohexyl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467409.png)

![[2-[(2-methoxydibenzofuran-3-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467420.png)
![[2-(2-carbamoylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467437.png)
![[1-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1-oxopropan-2-yl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467438.png)

